molecular formula C16H23NO5 B2464388 1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone CAS No. 799257-93-5

1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2464388
CAS No.: 799257-93-5
M. Wt: 309.362
InChI Key: UCWXLQPEBXTLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C15H21NO4 It is known for its unique structure, which includes a morpholine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone typically involves the reaction of 3-hydroxyacetophenone with morpholine and an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3’-(2-Hydroxy-3-morpholinopropoxy)acetophenone
  • (4-(2-Hydroxy-3-morpholinopropoxy)phenyl)(phenyl)methanone
  • 3-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]-7-methoxy-4H-chromen-4-one

Uniqueness

1-(4-(2-Hydroxy-3-morpholinopropoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and methoxyphenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-12(18)13-3-4-15(16(9-13)20-2)22-11-14(19)10-17-5-7-21-8-6-17/h3-4,9,14,19H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWXLQPEBXTLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCOCC2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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